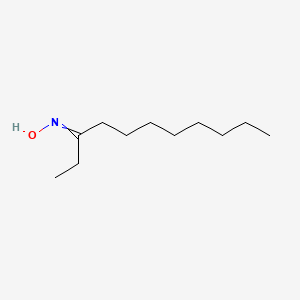
N-Undecan-3-ylidenehydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Undecan-3-ylidenehydroxylamine is an organic compound with the molecular formula C11H23NO. It is a derivative of hydroxylamine, characterized by the presence of an undecyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Undecan-3-ylidenehydroxylamine can be synthesized through several methods. One common approach involves the reaction of undecanal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically takes place in an aqueous or alcoholic medium at room temperature, yielding this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-Undecan-3-ylidenehydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often occur in the presence of catalysts like palladium or platinum under mild conditions.
Major Products Formed
Oxidation: Produces oximes or nitroso compounds.
Reduction: Yields primary amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Undecan-3-ylidenehydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mécanisme D'action
The mechanism of action of N-Undecan-3-ylidenehydroxylamine involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This reactivity allows it to modify proteins and nucleic acids, potentially altering their function and activity. The specific pathways and targets depend on the context of its use, such as in therapeutic applications or biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanone oxime: A smaller analog with similar reactivity.
Acetone oxime: Another analog with a shorter carbon chain.
N-pentan-2-ylidenehydroxylamine: Structurally similar but with a different alkyl group.
Uniqueness
N-Undecan-3-ylidenehydroxylamine is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter analogs. This longer chain can influence its solubility, reactivity, and interactions with biological molecules, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
52435-38-8 |
|---|---|
Formule moléculaire |
C11H23NO |
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
N-undecan-3-ylidenehydroxylamine |
InChI |
InChI=1S/C11H23NO/c1-3-5-6-7-8-9-10-11(4-2)12-13/h13H,3-10H2,1-2H3 |
Clé InChI |
UIASSFIALDKQBW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=NO)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid](/img/structure/B14651070.png)
![1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene](/img/structure/B14651080.png)
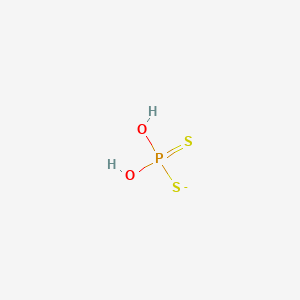
![2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid](/img/structure/B14651087.png)
![3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14651089.png)
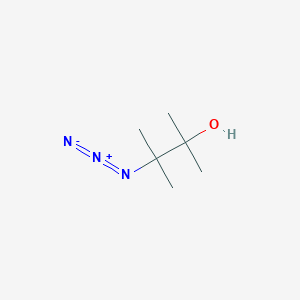
![(E)-1-(4-Chlorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14651103.png)
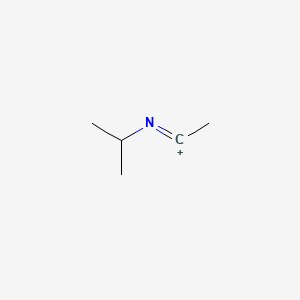


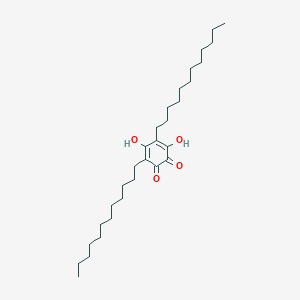
![[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14651143.png)
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)
